- Halomethylation and cyanation method for preparing alkoxyphenylacetonitriles and their alkoxybenzyl halides from phenyl ethers, Russian Federation, , ,

Cas no 93-17-4 (2-(3,4-dimethoxyphenyl)acetonitrile)

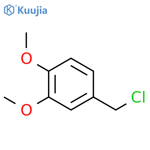

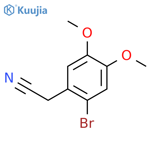

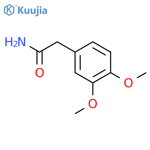

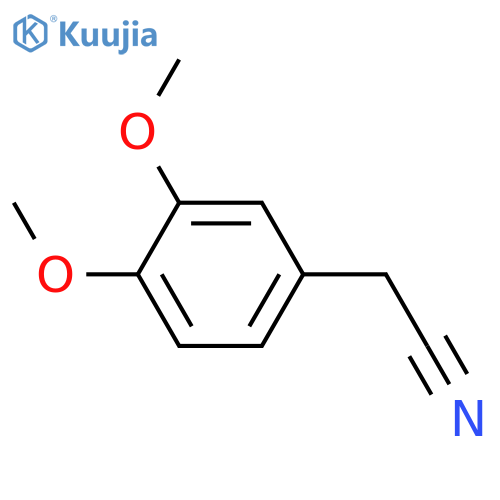

Il 2-(3,4-dimetossifenil)acetonitrile è un composto organico aromatico caratterizzato dalla presenza di un gruppo cianometilico legato a un anello benzenico sostituito con due gruppi metossile nelle posizioni 3 e 4. Questo nitrile aromatico trova impiego come intermedio chiave nella sintesi di farmaci e composti biologicamente attivi, grazie alla sua reattività del gruppo cianuro e alla stabilità della struttura dimetossilata. La presenza dei gruppi elettron-donatori migliora la solubilità in solventi organici polari, facilitando le successive trasformazioni chimiche. La purezza elevata e la struttura ben definita lo rendono particolarmente adatto per applicazioni in chimica farmaceutica e nella ricerca di nuovi principi attivi.

93-17-4 structure

Nome del prodotto:2-(3,4-dimethoxyphenyl)acetonitrile

2-(3,4-dimethoxyphenyl)acetonitrile Proprietà chimiche e fisiche

Nomi e identificatori

-

- 3,4-Dimethoxyphenylacetonitrile

- Homoveratronitrile

- Veratryl cyanide

- 3,4-Dimethoxybenzyl cyanide

- TIMTEC-BB SBB005899

- 3,4-dimethoxy-benzeneacetonitril

- 3,4-dimethoxybenzeneacetonitrile

- 3,4-dimethoxybenzyl

- 3,4-dimethoxyphenyl-acetonitril

- Acetonitrile, (3,4-dimethoxyphenyl)-

- HOMOVERATONITRILE

- 3,5-DIMETHOXY-BENZENEACETONITRILE

- 3,4-Dimethyloxy Phenylacetonotrile

- (3,4-Dimethoxyphenyl)acetonitrileVeratryl

- (3,4-Dimethoxyphenyl)acetonitrile

- 2-(3,4-dimethoxyphenyl)acetonitrile

- (3,4-Dimethoxyphenyl)acetonitrile (Homoveratronitrile)

- 3, 4 -dimethoxy phenethylamine

- 3,4-dimethyloxyphenylacetonitrile

- Acetaldehyde Solution

- Benzeneacetonitrile, 3,4-dimethoxy-

- 3,4-Dimethylbenzyl cyanide

- Acetonitrile, 3,4-(dimethoxyphenyl)-

- 3,4-DIMETHOXYPHENYL ACETONITRILE

- 3,4-dimethoxy phenylacetonitrile

- ASLSUMISAQDOOB-UHFFFAOYSA-N

- 62C8S706SP

- 3,4-Dimethyloxy phenylac

- 3,4-Dimethoxybenzeneacetonitrile (ACI)

- Acetonitrile, (3,4-dimethoxyphenyl)- (6CI, 7CI, 8CI)

- 3,4-Methyleneoxyphenyl acetonitrile

- NSC 6324

- 3,4-Dimethoxyphenylacetonitrile,99%

- D1887

- 3,4-dimethoxy-benzyl cyanide

- Homoveratronitrile, purum, >=98.0% (GC)

- InChI=1/C10H11NO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5H2,1-2H3

- (3,4-Dimethoxyphenyl)acetonitrile(Homoveratronitrile)

- 3,4-(Dimethoxyphenyl)acetonitrile

- (3,?4-?Dimethoxyphenyl)?acetonitrile(Homoveratronitrile)

- SCHEMBL77974

- 2-(3,4-dimethoxyphenyl)-acetonitrile

- 3,4-dimethoxyphenyl-acetonitrile

- W-100249

- (3,4-Dimethoxyphenyl)acetonitrile, 98%

- BRN 1956100

- Acetonitrile,4-(dimethoxyphenyl)-

- ALBB-010707

- AKOS000199051

- 3,4-dimethyoxyphenylacetonitrile

- 3,4-Dimethoxy phenyl acetonitrile

- 3,4-Dimethoxyphenylacetonitrile-alpha,alpha-d2

- WLN: NC1R CO1 DO1

- HMS1414I08

- IFLab1_000888

- ASLSUMISAQDOOB-UHFFFAOYSA-

- NSC6324

- MFCD00001911

- UNII-62C8S706SP

- 93-17-4

- PD065604

- DA-49501

- NS00021393

- 3,4-Dimethoxyphenylacetonitrile (Homoveratronitrile)

- EN300-20208

- Q27263471

- EC 202-225-1

- BBL036932

- STL195409

- SY012004

- DTXSID30239220

- 4-10-00-01513 (Beilstein Handbook Reference)

- Acetonitrile,4-dimethoxyphenyl)-

- 3.4-dimethoxyphenylacetonitrile

- Oprea1_832287

- Z104477288

- 2-(3,4-dimethoxyphenyl) acetonitrile

- CS-0008419

- NSC-6324

- [3,4-bis(methyloxy)phenyl]acetonitrile

- (3,4-dimethoxyphenyl)-acetonitrile

- (3,4-Dimethoxyphenyl)acetonirile

- AI3-23882

- Acetonitrile, 3,4-dimethoxyphenyl-

- EINECS 202-225-1

- F0255-0021

- 3,4-dimethoxy-phenyl-acetonitrile

- GS-3047

- 2-(3,4-dimethoxyphenyl)ethanenitrile

- Benzeneacetonitrile,4-dimethoxy-

-

- MDL: MFCD00001911

- Inchi: 1S/C10H11NO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5H2,1-2H3

- Chiave InChI: ASLSUMISAQDOOB-UHFFFAOYSA-N

- Sorrisi: N#CCC1C=C(OC)C(OC)=CC=1

- BRN: 1956100

Proprietà calcolate

- Massa esatta: 177.07900

- Massa monoisotopica: 177.078979

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 13

- Conta legami ruotabili: 3

- Complessità: 196

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 42.2

- XLogP3: 1.2

- Carica superficiale: 0

- Conta Tautomer: niente

Proprietà sperimentali

- Colore/forma: Cristalizzazione solida

- Densità: 1.1607 (rough estimate)

- Punto di fusione: 62.0 to 66.0 deg-C

- Punto di ebollizione: 160°C/4mmHg(lit.)

- Punto di infiammabilità: Fahrenheit: 482 ° f

Celsius: 250 ° c - Indice di rifrazione: 1.5168 (estimate)

- Solubilità: methanol: 0.1 g/mL, clear

- Coefficiente di ripartizione dell'acqua: Insolubile

- PSA: 42.25000

- LogP: 1.76988

- Solubilità: Non determinato

- FEMA: 2476

2-(3,4-dimethoxyphenyl)acetonitrile Informazioni sulla sicurezza

-

Simbolo:

- Prompt:avviso

- Parola segnale:Warning

- Dichiarazione di pericolo: H302

- Dichiarazione di avvertimento: P264-P270-P301+P312+P330-P501

- Numero di trasporto dei materiali pericolosi:3276

- WGK Germania:3

- Codice categoria di pericolo: 22

- Istruzioni di sicurezza: S36/37-S45-S22

- RTECS:AL9325000

-

Identificazione dei materiali pericolosi:

- Termine di sicurezza:6.1

- Gruppo di imballaggio:I; II; III

- Frasi di rischio:R22; R23/24/25

- Classe di pericolo:IRRITANT

- Condizioni di conservazione:Store at room temperature

2-(3,4-dimethoxyphenyl)acetonitrile Dati doganali

- CODICE SA:2926909090

- Dati doganali:

Codice doganale cinese:

2926909090Panoramica:

2926909090 Altri composti a base di nitrili. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Riassunto:

HS:2926909090 altri composti a funzione nitrile IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:30,0%

2-(3,4-dimethoxyphenyl)acetonitrile Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| TRC | H669530-500000mg |

(3,4-Dimethoxyphenyl)acetonitrile(Homoveratronitrile) |

93-17-4 | 500g |

$293.00 | 2023-05-18 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046930-500g |

(3,4-Dimethoxyphenyl)acetonitrile |

93-17-4 | 98% | 500g |

¥540 | 2023-04-12 | |

| Enamine | EN300-20208-0.05g |

2-(3,4-dimethoxyphenyl)acetonitrile |

93-17-4 | 95.0% | 0.05g |

$19.0 | 2025-03-21 | |

| BAI LING WEI Technology Co., Ltd. | 172953-500g |

(3,4-Dimethoxyphenyl)acetonitrile, 98% |

93-17-4 | 98% | 500g |

¥ 1076 | 2022-04-26 | |

| BAI LING WEI Technology Co., Ltd. | 172953-100g |

(3,4-Dimethoxyphenyl)acetonitrile, 98% |

93-17-4 | 98% | 100g |

¥ 270 | 2022-04-26 | |

| Fluorochem | 076751-100g |

3,4-Dimethoxyphenylacetonitrile |

93-17-4 | 98% | 100g |

£28.00 | 2022-03-01 | |

| Apollo Scientific | OR52311-500g |

(3,4-Dimethoxyphenyl)acetonitrile |

93-17-4 | 99+% | 500g |

£69.00 | 2025-02-20 | |

| abcr | AB130381-100 g |

3,4-Dimethoxyphenylacetonitrile, 98%; . |

93-17-4 | 98% | 100g |

€78.10 | 2023-05-10 | |

| Life Chemicals | F0255-0021-0.5g |

2-(3,4-dimethoxyphenyl)acetonitrile |

93-17-4 | 95%+ | 0.5g |

$19.0 | 2023-09-07 | |

| TRC | H669530-100g |

(3,4-Dimethoxyphenyl)acetonitrile(Homoveratronitrile) |

93-17-4 | 100g |

$ 81.00 | 2023-09-07 |

2-(3,4-dimethoxyphenyl)acetonitrile Metodo di produzione

Synthetic Routes 1

Synthetic Routes 2

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Iodine , 2-Iodoxybenzoic acid Solvents: Dimethyl sulfoxide ; 3 h, 65 °C

1.2 Reagents: Sodium thiosulfate Solvents: Water

1.2 Reagents: Sodium thiosulfate Solvents: Water

Riferimento

- Oxidative conversion of amines into their corresponding nitriles using o-iodoxybenzoic acid (IBX)/iodine. Selective oxidation of aminoalcohols to hydroxynitriles, Synthesis, 2008, (13), 2045-2048

Synthetic Routes 4

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Tetrahydrofuran , Sodium carbonate Catalysts: Cesium iodide , Nickel iodide (NiI2) , 1,1′-(1,4-Butanediyl)bis[1,1-dicyclohexylphosphine] ; 15 min, rt; 72 h, 35 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Riferimento

- Nickel-Catalyzed Photodehalogenation of Aryl Bromides, Synlett, 2021, 32(16), 1588-1605

Synthetic Routes 6

Condizioni di reazione

1.1 Catalysts: Riboflavin, 2′,3′,4′,5′-tetraacetate Solvents: Acetonitrile ; 10 min, rt; 12 h, rt

1.2 Reagents: Triethylamine , Sodium hydroxide Solvents: Water ; 15 min, rt

1.3 Solvents: Ethyl acetate ; 15 min, rt

1.2 Reagents: Triethylamine , Sodium hydroxide Solvents: Water ; 15 min, rt

1.3 Solvents: Ethyl acetate ; 15 min, rt

Riferimento

- Decarboxylative Cyanation of Aliphatic Carboxylic Acids via Visible-Light Flavin Photocatalysis, Organic Letters, 2019, 21(5), 1368-1373

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Dimethyl sulfoxide ; 30 min, reflux

1.2 Reagents: Acetic acid Solvents: Water ; pH 7

1.2 Reagents: Acetic acid Solvents: Water ; pH 7

Riferimento

- A process for preparing 3,4-dimethoxyphenylacetonitrile, China, , ,

Synthetic Routes 8

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ; 10 min, rt

1.2 Reagents: Ethyl phosphorodichloridate ; 2 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Reagents: Ethyl phosphorodichloridate ; 2 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

Riferimento

- A convenient new procedure for converting primary amides into nitriles, Chemical Communications (Cambridge, 2007, (3), 301-303

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Potassium fluoride Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide , Water ; 16 h, 130 °C

Riferimento

- Palladium-Catalyzed Cyanomethylation of Aryl Halides through Domino Suzuki Coupling-Isoxazole Fragmentation, Journal of the American Chemical Society, 2011, 133(18), 6948-6951

Synthetic Routes 11

Synthetic Routes 12

Synthetic Routes 13

Synthetic Routes 14

Condizioni di reazione

1.1 Reagents: Acetic anhydride

Riferimento

- Homoamines and homoacids, Journal of the American Chemical Society, 1935, 57, 1126-8

Synthetic Routes 15

Condizioni di reazione

Riferimento

- New methods and reagents in organic synthesis. 45. A new synthesis of some nonsteroidal antiinflammatory agents via cyano phosphates, Synthetic Communications, 1984, 14(14), 1365-71

Synthetic Routes 16

Synthetic Routes 17

Synthetic Routes 18

Condizioni di reazione

1.1 Catalysts: Tetrabutylammonium bromide Solvents: Toluene , Water ; 1 h, 25 °C; 4 d, 25 - 30 °C

Riferimento

- Synthesis, characterization and antimicrobial activity studies of 1- & 2-[{2-(3,4-dimethoxyphenyl)ethyl}methylamino]sulphonylnaphthalenes, Asian Journal of Chemistry, 2008, 20(2), 1411-1419

Synthetic Routes 19

Condizioni di reazione

1.1 Reagents: Tetrabutylammonium bromide , 2-Iodoxybenzoic acid Solvents: Acetonitrile ; 5 min, rt

1.2 5 min, rt

1.3 Reagents: Sodium bisulfite Solvents: Water ; rt

1.2 5 min, rt

1.3 Reagents: Sodium bisulfite Solvents: Water ; rt

Riferimento

- IBX/TBAB-mediated oxidation of primary amines to nitriles, Synthesis, 2009, (8), 1370-1374

2-(3,4-dimethoxyphenyl)acetonitrile Raw materials

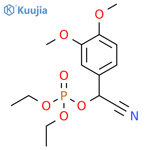

- Phosphoric acid, cyano(3,4-dimethoxyphenyl)methyl diethyl ester

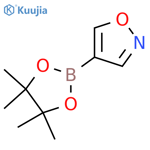

- 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole

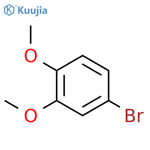

- 4-Bromo-1,2-dimethoxybenzene

- 2-(3,4-Dimethoxyphenyl)acetamide

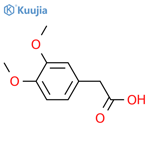

- (3,4-Dimethoxyphenyl)acetic acid

- 3,4-Dimethoxybenzyl chloride

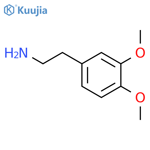

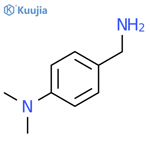

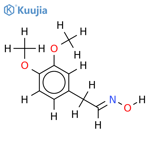

- 2-(3,4-Dimethoxyphenyl)ethylamine

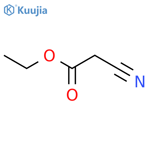

- ethyl 2-cyanoacetate

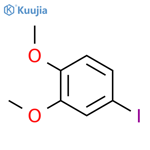

- 4-Iodo-1,2-dimethoxybenzene

- 2-Bromo-4,5-dimethoxyphenylacetonitrile

- Di-Me ether,oxime-3,4-Dihydroxyphenylacetaldehyde

- p-Toluenesulfonyl cyanide

2-(3,4-dimethoxyphenyl)acetonitrile Preparation Products

2-(3,4-dimethoxyphenyl)acetonitrile Letteratura correlata

-

1. The decarboxylation of some α-ethoxycarbonyloxybenzyl cyanides. Part 2. 1,2-Dicyano-1,2-bis(3,4-dimethoxyphenyl)ethane, a minor product formed from 3,4-dimethoxy-α-ethoxycarbonyloxybenzyl cyanide by a free-radical processSukhvinder S. Bansal,John Bruce,Kathleen M. Gillespie,John A. D. Jeffreys J. Chem. Soc. Perkin Trans. 1 1983 1193

-

2. CCXXI.—Synthetical experiments on the aporphine alkaloids. Part VII. Attempted syntheses of apomorphine dimethyl etherJohn Masson Gulland,Robert Downs Haworth,Cyril Joseph Virden,Robert Kenneth Callow J. Chem. Soc. 1929 1666

-

3. CCXXXVI.—Anhydro-compounds derived from 2-nitro-3 : 4-dimethoxyphenylacetonitrile and certain pseudo-basesJohn Masson Gulland,Cyril Joseph Virden J. Chem. Soc. 1929 1791

-

4. A novel synthesis of thiols from α-amino-nitrilesRoger Crossley,Adrian C. W. Curran J. Chem. Soc. Perkin Trans. 1 1974 2327

-

Sergei L. Bogza,Konstantin I. Kobrakov,Anna A. Malienko,Igor F. Perepichka,Sergei Yu. Sujkov,Martin R. Bryce,Svetlana B. Lyubchik,Andrei S. Batsanov,Natalya M. Bogdan Org. Biomol. Chem. 2005 3 932

93-17-4 (2-(3,4-dimethoxyphenyl)acetonitrile) Prodotti correlati

- 2859-78-1(4-Bromo-1,2-dimethoxybenzene)

- 145736-65-8(3,4-Dimethoxyphenyl-thioacetamide)

- 120-20-7(2-(3,4-Dimethoxyphenyl)ethylamine)

- 103796-99-2(3-Ethoxy-4-methoxyphenylacetonitrile)

- 27472-21-5((3,4-Diethoxyphenyl)acetonitrile)

- 13338-63-1(3,4,5-Trimethoxyphenylacetonitrile)

- 103796-52-7(4-Ethoxy-3-methoxyphenylacetonitrile)

- 3490-06-0(2-(3,4-Dimethoxyphenyl)-N-methylethylamine)

- 19924-43-7(2-(3-methoxyphenyl)acetonitrile)

- 554-52-9(4-(2-Aminoethyl)-2-methoxyphenol)

Fornitori consigliati

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:93-17-4)3,4-Dimethoxy phenyl acetonitrile

Purezza:98%

Quantità:Company Customization

Prezzo ($):Inchiesta